N-BOC-4-(2-BROMOPHENYL)-PIPERIDINE-4-CARBOXYLIC ACID
Description
N-BOC-4-(2-BROMOPHENYL)-PIPERIDINE-4-CARBOXYLIC ACID is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to the piperidine ring, along with a tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom
Properties
IUPAC Name |
4-(2-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19,14(20)21)12-6-4-5-7-13(12)18/h4-7H,8-11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXMVSPXGZXQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678134 | |
| Record name | 4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920023-52-5 | |
| Record name | 1-(1,1-Dimethylethyl) 4-(2-bromophenyl)-1,4-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920023-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-4-(2-BROMOPHENYL)-PIPERIDINE-4-CARBOXYLIC ACID typically involves the following steps:
Starting Material: The synthesis begins with 4-(2-bromophenyl)piperidine.
BOC Protection: The piperidine derivative is reacted with a tert-butoxycarbonylating agent, such as N-tert-butoxycarbonyl chloride, to introduce the BOC protecting group.
Carboxylation: The protected piperidine is then subjected to carboxylation reactions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group in this compound can undergo decarboxylative coupling under basic conditions. For example:
-
Conditions : Cs<sub>2</sub>CO<sub>3</sub> (1.0 equiv) in acetonitrile at 100°C under air .
-
Mechanism : Base-mediated intramolecular decarboxylation, likely involving a carbon anion intermediate rather than radical or carbocation pathways .
-
Substrate Scope :
Boc Deprotection and Piperidine Modifications
The Boc group on the piperidine nitrogen is cleaved under acidic conditions:
-
Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .
-
Post-Deprotection Reactions :
Hydrogenation of Unsaturated Intermediates
The piperidine ring or unsaturated precursors can undergo hydrogenation:
-
Example : Hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine to 4-(4-bromophenyl)piperidine using Rh/C catalyst under H<sub>2</sub> (100 psi) in MeOH/Et<sub>3</sub>N, yielding 98% .
Table 1: Decarboxylation Yields for Analogous Carboxylic Acids
Table 2: Boc Deprotection Efficiency
| Acid Used | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| TFA | DCM | 2 | >95 |
| HCl | Dioxane | 4 | 90 |
Mechanistic Insights
Scientific Research Applications
N-BOC-4-(2-BROMOPHENYL)-PIPERIDINE-4-CARBOXYLIC ACID has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-BOC-4-(2-BROMOPHENYL)-PIPERIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The bromophenyl group can participate in binding interactions with proteins or enzymes, while the piperidine ring provides structural stability. The BOC group serves as a protecting group, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
N-BOC-4-(2-BROMOPHENYL)PIPERIDINE: Similar structure but lacks the carboxylic acid group.
N-BOC-4-AMINOPYRAZOLE-5-CARBALDEHYDES: Contains a pyrazole ring instead of a piperidine ring.
Uniqueness
N-BOC-4-(2-BROMOPHENYL)-PIPERIDINE-4-CARBOXYLIC ACID is unique due to the presence of both the bromophenyl and carboxylic acid groups, which provide distinct chemical reactivity and potential for diverse applications.
Biological Activity
N-BOC-4-(2-bromophenyl)-piperidine-4-carboxylic acid (CAS No. 920023-52-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C15H20BrN2O3
- Molecular Weight : 364.24 g/mol
- Structure : The compound features a piperidine ring substituted with a bromophenyl group and a BOC (tert-butyloxycarbonyl) protecting group on the nitrogen.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Piperidine Derivative : A brominated phenyl group is introduced to the piperidine core through nucleophilic substitution reactions.
- Protection of Amine Group : The amine group is protected using BOC anhydride to yield the final product.
Biological Activity
Research indicates that N-BOC-4-(2-bromophenyl)-piperidine derivatives exhibit various biological activities, particularly in cancer research and as potential pharmacological agents.
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds related to N-BOC-4-(2-bromophenyl)-piperidine:
- Inhibition of Cancer Cell Proliferation : Compounds derived from piperidine have shown significant inhibitory effects on prostate cancer cell lines (e.g., PC-3). For instance, one study reported that certain derivatives exhibited anti-proliferative effects with IC50 values in the micromolar range, indicating their potential as anticancer agents .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, which has been confirmed through flow cytometry assays. This suggests that these compounds may activate apoptotic pathways, potentially through the modulation of key signaling proteins such as AKT .
- Comparative Studies : In comparative studies against standard chemotherapeutics like doxorubicin, some derivatives showed comparable or enhanced activity against various cancer cell lines, including MCF-7 and U-937 .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for N-BOC-4-(2-bromophenyl)-piperidine-4-carboxylic acid, and what intermediates are critical?
Methodological Answer: The synthesis typically involves:
- Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using Boc anhydride under basic conditions (e.g., DMAP or triethylamine) .
- Bromophenyl Incorporation: Coupling of 2-bromophenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides .
- Carboxylic Acid Functionalization: Hydrolysis of nitrile or ester intermediates (e.g., using HCl or NaOH) to yield the carboxylic acid moiety .
Critical Intermediates:
- N-Boc-4-cyanopiperidine : Precursor for carboxylic acid formation.
- 4-(2-Bromophenyl)piperidine : Intermediate for bromophenyl integration.
Q. How is this compound characterized post-synthesis?
Methodological Answer: Key analytical techniques include:
Safety Note: Handle under inert atmosphere to prevent Boc deprotection .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols (GHS H335) .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage: In airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- SHELX Refinement: Use SHELXL for high-resolution X-ray diffraction data to refine bond lengths and angles, particularly for the bromophenyl and carboxylic acid moieties .
- Validation Metrics: Check R-factors (<5%) and electron density maps for missing/disordered atoms .
- Case Study: A 2021 study resolved a piperidine ring conformation discrepancy using SHELXD for phase refinement, confirming chair vs. boat configurations .
Q. How to address contradictory spectroscopic data between synthetic batches?
Methodological Answer:
Q. What computational methods predict the reactivity of this compound in coupling reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to model Suzuki-Miyaura coupling transition states .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction rates .
- Case Study: A 2021 study used Gaussian09 to predict regioselectivity in bromophenyl derivatives, aligning with experimental yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
